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Compound of Interest

Compound Name: NH-bis-PEG2

Cat. No.: B1678666

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH-bis-PEG2-OH is a versatile, branched polyethylene glycol (PEG) linker designed for
bioconjugation applications.[1][2] Its unique structure, featuring a central secondary amine and
two terminal primary hydroxyl groups, allows for a modular and controlled approach to linking
molecules. The central amine can react with electrophiles such as carboxylic acids or activated
NHS esters, while the two hydroxyl groups can be further functionalized for subsequent
conjugation, enabling the creation of complex bioconjugates like antibody-drug conjugates
(ADCs) and proteolysis-targeting chimeras (PROTACS).[1][2] The PEG spacers enhance the
solubility and bioavailability of the resulting conjugate. This document provides detailed
protocols for the use of NH-bis-PEG2-OH in a typical bioconjugation workflow, methods for the
activation of its terminal hydroxyl groups, and strategies for the characterization of the final
conjugate.

Chemical Properties
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Property Value Reference

) 3,6,12,15-tetraoxa-9-
Chemical Name ) [1]
azaheptadecane-1,17-diol

CAS Number 25743-12-8 [1][3]
Molecular Formula C12H27NO6 [11[3]
Molecular Weight 281.35 g/mol [1]
Purity >96% [3]
Appearance Solid powder [1]

Solubilit Soluble in water and most
olubility _
organic solvents

Short term (days to weeks) at

0-4°C; Long term (months to
Storage ] [1]

years) at -20°C. Store in a dry,

dark place.

Bioconjugation Strategy Overview

The use of NH-bis-PEG2-OH in bioconjugation typically follows a multi-step process. First, the
central secondary amine is reacted with a molecule of interest containing a compatible
functional group (e.g., a carboxylic acid or NHS ester). Following this initial conjugation, the two
terminal hydroxyl groups are activated to enable reaction with a second molecule. This
sequential approach allows for the controlled assembly of complex bioconjugates.
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Step 1: First Conjugation
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b
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Step 3: Second Conjugation

Molecule 2
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General workflow for bioconjugation using NH-bis-PEG2-OH.

Experimental Protocols
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Protocol 1: Conjugation to the Central Amine via NHS
Ester Chemistry

This protocol describes the reaction of the central amine of NH-bis-PEG2-OH with an N-
hydroxysuccinimide (NHS) ester-activated molecule.

Materials:

NH-bis-PEG2-OH

» NHS ester-activated molecule of interest

e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

o Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

o Phosphate-Buffered Saline (PBS), pH 7.4

e Quenching buffer (e.g., 1 M Tris-HCI, pH 8.0)

« Purification supplies (e.qg., size-exclusion chromatography columns or dialysis cassettes)
Procedure:

o Preparation of Reagents:

o Equilibrate all reagents to room temperature before use.

o Prepare a stock solution of the NHS ester-activated molecule in anhydrous DMF or
DMSO.

o Prepare a stock solution of NH-bis-PEG2-OH in PBS or a suitable buffer.
o Conjugation Reaction:

o Dissolve the NHS ester-activated molecule in the chosen reaction buffer (e.g., PBS at pH
7.2-8.0).
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o Add a 1.5 to 3-fold molar excess of NH-bis-PEG2-OH to the protein solution.

o If the NHS ester is dissolved in an organic solvent, add it to the protein solution while
gently vortexing. The final concentration of the organic solvent should be kept below 10%
to avoid denaturation of the protein.

o Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C
with gentle stirring.

e Quenching the Reaction:

o Add a quenching buffer (e.g., Tris-HCI) to a final concentration of 20-50 mM to stop the
reaction by consuming unreacted NHS esters.

o Incubate for 15-30 minutes at room temperature.
 Purification:

o Remove excess, unreacted NH-bis-PEG2-OH and byproducts by size-exclusion
chromatography, dialysis, or other appropriate purification methods.

Typical Reaction Parameters:

Parameter Recommended Range Notes

Higher pH increases the rate of

pH 7.2-85 ]
hydrolysis of the NHS ester.
Optimization is required
Molar Ratio (Linker:Molecule) 15:1to5:1 depending on the number of
available amines.
) ] Monitor reaction progress by
Reaction Time 1- 4 hours
LC-MS or SDS-PAGE.
Lower temperatures can
Temperature 4°C to Room Temperature

minimize side reactions.

Protocol 2: Activation of Terminal Hydroxyl Groups
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The terminal hydroxyl groups of the PEG linker are relatively unreactive and require activation
for subsequent conjugation. Tosylation and mesylation are common methods to convert the
hydroxyls into good leaving groups for nucleophilic substitution.

A. Tosylation of Terminal Hydroxyls

Materials:

Intermediate conjugate from Protocol 1

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Triethylamine (TEA) or Pyridine

p-Toluenesulfonyl chloride (TsClI)

Anhydrous sodium sulfate (Na2S04)

Procedure:

Dissolve the intermediate conjugate in anhydrous DCM or THF.

e Add a 2 to 5-fold molar excess of TEA or pyridine per hydroxyl group.
» Cool the solution to 0°C in an ice bath.

e Slowly add a 1.5 to 3-fold molar excess of TsClI per hydroxyl group.

» Allow the reaction to warm to room temperature and stir overnight.

e Monitor the reaction by TLC or LC-MS.

» Wash the reaction mixture with water and brine.

e Dry the organic layer over anhydrous Na2S04, filter, and concentrate under reduced
pressure to obtain the tosylated conjugate.

B. Mesylation of Terminal Hydroxyls
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Materials:

Intermediate conjugate from Protocol 1

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Triethylamine (TEA)

Methanesulfonyl chloride (MsCI)

Anhydrous sodium sulfate (Na2S04)

Procedure:

Dissolve the intermediate conjugate in anhydrous DCM or THF.

e Add a 2 to 5-fold molar excess of TEA per hydroxyl group.

» Cool the solution to 0°C in an ice bath.

e Slowly add a 1.5 to 3-fold molar excess of MsCI per hydroxyl group.[4]

« Stir the reaction at 0°C for 1-2 hours and then at room temperature for 4-16 hours.
e Monitor the reaction by TLC or LC-MS.

e Wash the reaction mixture with water and brine.

e Dry the organic layer over anhydrous Na2S04, filter, and concentrate under reduced
pressure to obtain the mesylated conjugate.[4]

Expected Yields for Hydroxyl Activation (based on similar PEG linkers):

Activation Method Typical Yield Reference
Tosylation 70-95% [5]
Mesylation >95% [4]
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Protocol 3: Conjugation to Activated Hydroxyl Groups

This protocol describes the reaction of the activated (tosylated or mesylated) conjugate with a
nucleophilic molecule (e.g., containing a primary amine or thiol).

Materials:

Activated conjugate from Protocol 2

Molecule of interest with a nucleophilic group (e.g., amine, thiol)

Anhydrous DMF or DMSO

A suitable base (e.g., DIPEA for amines)

Procedure:

Dissolve the activated conjugate in anhydrous DMF or DMSO.

 In a separate vial, dissolve the nucleophilic molecule of interest in the same solvent. If the
nucleophile is an amine, add 2-3 equivalents of a non-nucleophilic base like DIPEA.

e Add the solution of the nucleophilic molecule to the activated conjugate solution.

« Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80°C) for 12-
48 hours. The reaction conditions will depend on the nucleophilicity of the second molecule.

e Monitor the reaction progress by LC-MS.

» Upon completion, purify the final bioconjugate using an appropriate method such as
preparative HPLC, size-exclusion chromatography, or dialysis.
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Activation and subsequent conjugation of terminal hydroxyl groups.

Characterization of Bioconjugates

The successful synthesis of the bioconjugate should be confirmed by appropriate analytical

techniques.

Quantitative Analysis of Conjugation Efficiency:
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Method

Principle

Advantages

Disadvantages

UV-Vis Spectroscopy

Measures absorbance
at two wavelengths
(one for the protein,
one for the conjugated
molecule) to
determine the degree

of labeling.[6]

Simple, rapid, and
uses readily available
equipment.[6]

Requires a distinct
absorbance peak for
the conjugated
molecule and
accurate extinction

coefficients.[6]

Mass Spectrometry
(MS)

Determines the
molecular weight of
the conjugate,
allowing for the
calculation of the
number of attached

linkers and molecules.

[7](8]

Highly accurate and
provides detailed

structural information.

[7](8]

Can be complex for
heterogeneous
mixtures and requires
specialized

equipment.

HPLC (SEC, RP)

Separates the
conjugate from
unreacted
components, allowing
for quantification of
the product.[9][10][11]

Can determine purity
and quantify different
species in the mixture.
[O1[10][11]

May require method
development and
optimization for each

conjugate.

Separates proteins

) Simple and widely Provides a rough
) based on size, ] )

Gel Electrophoresis , . available for estimate of

showing a shift in o ) ) )
(SDS-PAGE) ] qualitative conjugation and is not

molecular weight upon ) o

) ) assessment. highly quantitative.[8]
conjugation.[8]
Applications

The unique trifunctional nature of NH-bis-PEG2-OH makes it a valuable tool in the

development of complex therapeutic and diagnostic agents.

e Antibody-Drug Conjugates (ADCs): The central amine can be conjugated to an antibody, and

the two terminal hydroxyls can be functionalized to attach two drug molecules, potentially
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increasing the drug-to-antibody ratio (DAR).

o PROTACS: The linker can be used to connect a ligand for a target protein to a ligand for an
E3 ubiquitin ligase, facilitating the degradation of the target protein.[12]

o Branched Peptide Structures: It can serve as a scaffold for the synthesis of branched
peptides with unique properties.

o Surface Functionalization: The linker can be used to modify surfaces to introduce multiple
reactive groups for the immobilization of biomolecules.

Safety and Handling

For research use only. Not for human or veterinary use.[1] It is recommended to handle NH-
bis-PEG2-OH in a well-ventilated area and to wear appropriate personal protective equipment
(PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to
the Safety Data Sheet (SDS).[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1678666#bioconjugation-techniques-using-nh-bis-
peg2-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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